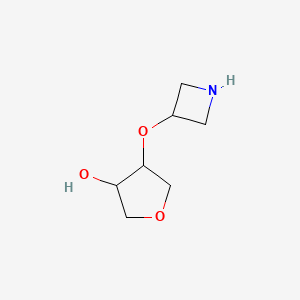

4-(Azetidin-3-yloxy)oxolan-3-ol

Description

4-(Azetidin-3-yloxy)oxolan-3-ol (CAS: 1849375-91-2) is an oxolane (tetrahydrofuran) derivative featuring an azetidine (4-membered nitrogen-containing ring) substituent at the 3-position of the oxolane ring, along with a hydroxyl group at the 4-position. Its molecular formula is C₇H₁₃NO₃, with a molecular weight of 159.18 g/mol .

Properties

Molecular Formula |

C7H13NO3 |

|---|---|

Molecular Weight |

159.18 g/mol |

IUPAC Name |

4-(azetidin-3-yloxy)oxolan-3-ol |

InChI |

InChI=1S/C7H13NO3/c9-6-3-10-4-7(6)11-5-1-8-2-5/h5-9H,1-4H2 |

InChI Key |

WWNHODRVJBBYRV-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN1)OC2COCC2O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Azetidin-3-yloxy)oxolan-3-ol typically involves the formation of the azetidine and oxolane rings followed by their coupling. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(Azetidin-3-yloxy)oxolan-3-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the azetidine or oxolane rings .

Scientific Research Applications

4-(Azetidin-3-yloxy)oxolan-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Azetidin-3-yloxy)oxolan-3-ol involves its interaction with molecular targets through its azetidine and oxolane rings. These interactions can affect various biological pathways, potentially leading to therapeutic effects . The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

This section compares 4-(Azetidin-3-yloxy)oxolan-3-ol with structurally related oxolane derivatives, focusing on molecular properties, synthesis, and applications.

Structural and Molecular Comparisons

Key structural analogs include:

Key Observations :

- Ring Size and Substituents : The azetidine substituent in the target compound distinguishes it from pyrrolidine (5-membered nitrogen ring) or epoxide-containing analogs. Smaller rings like azetidine may confer unique steric or electronic properties .

- Molecular Weight : The target compound (159.18 g/mol) is heavier than pyrrolidine (157.21 g/mol) and epoxide (144.17 g/mol) analogs due to the azetidine group .

Biological Activity

4-(Azetidin-3-yloxy)oxolan-3-ol is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article reviews the available literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a unique structure that may contribute to its biological activities. The azetidine ring and oxolane moiety suggest potential interactions with various biological targets.

Biological Activity Overview

Research indicates that derivatives of oxadiazole, which may share structural similarities with this compound, exhibit diverse biological activities including:

- Antibacterial : Some oxadiazole derivatives have shown significant antibacterial properties against both gram-positive and gram-negative bacteria.

- Anticancer : Certain compounds have demonstrated cytotoxic effects on various cancer cell lines, indicating potential as anticancer agents.

- Anti-inflammatory : Compounds in this class have also been noted for their anti-inflammatory effects.

The mechanisms through which this compound exerts its biological effects may involve:

- G Protein-Coupled Receptor Modulation : Similar compounds have been shown to act as agonists for G protein-coupled receptors (GPCRs), influencing cellular signaling pathways.

- Enzyme Inhibition : Some derivatives inhibit key enzymes involved in disease processes, such as thymidylate synthase in cancer treatment.

Anticancer Activity

A study evaluating oxadiazole derivatives reported significant inhibitory effects on MCF-7 breast cancer cells. For instance, compound 3a exhibited an IC50 value of 24.74 µM, which was notably lower than standard treatments like 5-Fluorouracil . This suggests that similar structural motifs in this compound could yield comparable anticancer efficacy.

Antimicrobial Properties

Research has shown that oxadiazole derivatives possess strong antibacterial activity. For example, compounds containing this scaffold were effective against both gram-positive and gram-negative strains, highlighting their potential as therapeutic agents .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.